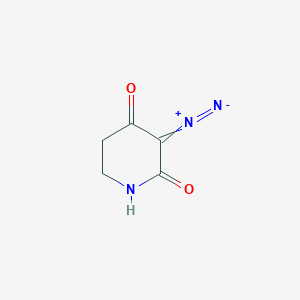![molecular formula C10H19NS B14322175 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol CAS No. 111709-77-4](/img/structure/B14322175.png)
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol is an organic compound with a unique structure that includes both an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol typically involves the reaction of 4-methylhepta-1,6-diene with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, amines and thiols from reduction, and substituted products from nucleophilic substitution.
Scientific Research Applications
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol involves its interaction with molecular targets through its amino and thiol groups. The thiol group can participate in redox reactions, influencing cellular redox states and signaling pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylhepta-1,6-diene: A precursor in the synthesis of the compound.
Ethane-1-thiol: Another precursor used in the synthesis.
Disulfides: Products formed from the oxidation of the thiol group.
Uniqueness
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
111709-77-4 |
|---|---|
Molecular Formula |
C10H19NS |
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2-(4-methylhepta-1,6-dien-4-ylamino)ethanethiol |
InChI |
InChI=1S/C10H19NS/c1-4-6-10(3,7-5-2)11-8-9-12/h4-5,11-12H,1-2,6-9H2,3H3 |
InChI Key |
QGJXIILPKAHTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CC=C)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)


![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)

![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)




